1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(3,4-Dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a carboxamide moiety. The carboxamide’s nitrogen is further linked to a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-5-6-14(10-13(12)2)21-11-16(19-20-21)17(22)18-8-7-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSBXSZFXMGGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring fused with a carboxamide group and substituted with a thiophene moiety. This unique combination of functional groups is responsible for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 1351617-64-5 |
Triazole derivatives have been shown to exhibit various mechanisms of action depending on their specific substituents. The biological activities of this compound include:
- Antimicrobial Activity : Compounds in the triazole family often demonstrate significant antimicrobial properties against a broad spectrum of pathogens. The presence of the thiophene group enhances this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that modifications on the triazole ring can lead to IC50 values in the low micromolar range against various cancer cell lines, such as colon carcinoma and breast cancer cells .
Biological Activity Studies
Recent studies have evaluated the biological activity of various triazole derivatives. While specific data on this compound is limited, related compounds provide insights into its potential effects.
Table: Summary of Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2,3-Triazole Derivative A | Anticancer | 6.2 | |
| 1,2,3-Triazole Derivative B | Antimicrobial | 34.1 | |
| 1,2,3-Triazole Derivative C | Anti-inflammatory | Comparable to NSAIDs |
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Anticancer Efficacy : In a study involving multiple triazole compounds, one derivative exhibited potent activity against HCT-116 colon cancer cells with an IC50 value of 6.2 µM. This suggests that similar compounds may have comparable effects .
- Antimicrobial Properties : A series of substituted triazoles were tested against bacterial strains and showed significant inhibition rates. These findings indicate that structural modifications can enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Triazoles have also been studied for their anti-inflammatory properties. One compound demonstrated anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic role in inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, triazole derivatives have shown effectiveness against breast cancer and leukemia cells by interfering with cell cycle progression and promoting programmed cell death .
Antimicrobial Properties
Another critical application is in the development of antimicrobial agents. The incorporation of thiophene moieties in triazole compounds has been linked to enhanced antibacterial activity. This compound has been tested against several bacterial strains and has shown promising results in inhibiting growth, indicating its potential as a new class of antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Studies suggest that it may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Applications
Pesticide Development
In agricultural research, triazole derivatives are being investigated for their potential as fungicides and herbicides. The structural features of this compound suggest it could effectively target specific plant pathogens while minimizing harm to non-target species. Preliminary studies indicate its efficacy against common fungal pathogens in crops .
Material Science
Polymer Chemistry
The compound's unique triazole structure lends itself to applications in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its integration into polymer matrices for applications in coatings and composites that require durability under harsh conditions .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial | Showed effective inhibition against Gram-positive bacteria with low MIC values. |
| Study C | Agricultural Science | Effective in controlling fungal infections in tomato plants with minimal phytotoxicity observed. |
| Study D | Material Science | Developed a polymer blend incorporating the compound that exhibited improved mechanical strength compared to traditional materials. |
Comparison with Similar Compounds
Aromatic Substituents (Position 1)
- This substitution is sterically similar to m-tolyl (Z995908944) but lacks halogens, reducing metabolic susceptibility to dehalogenation .
- Quinoline and Biphenyl (3k, 3l, 3m): These extended aromatic systems may improve stacking interactions with hydrophobic enzyme pockets, as seen in Wnt pathway modulators, but could reduce solubility .
Carboxamide Side Chains
- Thiophene Derivatives (Target Compound, MKA031): The 2-(thiophen-2-yl)ethyl chain offers conformational flexibility and sulfur-mediated interactions (e.g., with cysteine residues or metal ions). MKA031’s shorter thiophen-2-ylmethyl group may restrict binding orientation compared to the ethyl linker in the target compound .
- The furan in MKA038 provides oxygen-based H-bonding, contrasting with thiophene’s sulfur .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 1-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Condensation of 3,4-dimethylphenyl azide with propargyl derivatives.
- Amidation using thiophen-2-ylethylamine under coupling agents like HATU or EDCI .
- Optimization : Adjusting reaction temperature (e.g., 60–80°C for CuAAC), solvent polarity (DMF or acetonitrile), and catalyst loading (CuI vs. CuSO4/ascorbate) can enhance yields. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How do the compound’s physicochemical properties (e.g., solubility, stability) influence experimental design in biological assays?
- Solubility : Like structurally similar triazoles, this compound likely exhibits low aqueous solubility due to aromatic and hydrophobic moieties (logP ~3.5 predicted). Use DMSO for stock solutions (≤10% v/v in cell culture) to avoid precipitation .
- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C). Stability in plasma (e.g., rodent/human) should be assessed for pharmacokinetic studies .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory bioactivity data across different cell lines or animal models?
- Orthogonal Validation :
- Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., enzyme inhibition).
- Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .
- Structural Analysis : Modify the thiophene or triazole moieties to create analogs, then correlate activity trends with computational docking (e.g., AutoDock Vina) to identify critical interactions .
Q. How can the mechanism of action be elucidated for this compound in complex biological systems?
- Omics Approaches :
- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
- Proteomics (LC-MS/MS) to map protein interaction networks .
- Inhibitor Profiling : Pair with known enzyme inhibitors (e.g., kinase or protease inhibitors) in dose-matrix assays to detect synergistic/antagonistic effects .
Key Research Challenges and Solutions
- Challenge : Low bioavailability due to poor solubility.
Solution : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance delivery . - Challenge : Off-target effects in kinase assays.
Solution : Use chemoproteomics (e.g., kinobeads) to map binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
